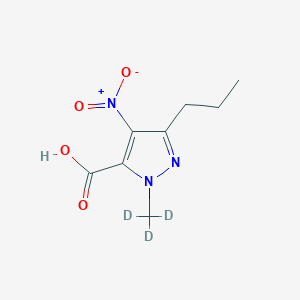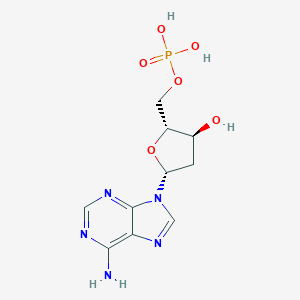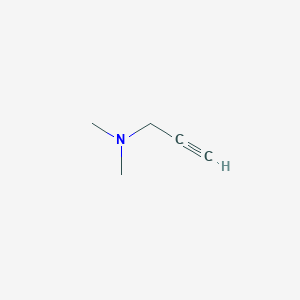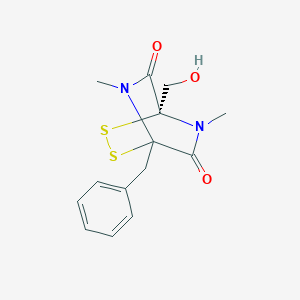
5-Chloro-6-hydroxynicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-hydroxynicotinoyl chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in drug synthesis and medicinal chemistry. This compound is a derivative of nicotinic acid, which is a key component in many pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 5-Chloro-6-hydroxynicotinoyl chloride is not fully understood. However, it is believed that this compound may act as a chelating agent, binding to metal ions and altering their properties. This may have implications for the development of new metal-based drugs.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Chloro-6-hydroxynicotinoyl chloride are not well studied. However, it is believed that this compound may have antioxidant properties and may be able to scavenge reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-6-hydroxynicotinoyl chloride in lab experiments is its relatively simple synthesis method. Additionally, this compound can be easily purified through recrystallization. However, one limitation of using 5-Chloro-6-hydroxynicotinoyl chloride is its potential toxicity. This compound should be handled with care and appropriate safety precautions should be taken.
Orientations Futures
There are several future directions for the study of 5-Chloro-6-hydroxynicotinoyl chloride. One potential area of research is the development of new metal-based drugs using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 5-Chloro-6-hydroxynicotinoyl chloride. Finally, research may also focus on the development of new fluorescent probes for the detection of metal ions using this compound.
Méthodes De Synthèse
The synthesis of 5-Chloro-6-hydroxynicotinoyl chloride involves the reaction of 5-chloronicotinic acid with thionyl chloride and water. This reaction results in the formation of 5-Chloro-6-hydroxynicotinoyl chloride, which can be purified through recrystallization.
Applications De Recherche Scientifique
5-Chloro-6-hydroxynicotinoyl chloride has been studied for its potential applications in drug synthesis and medicinal chemistry. This compound can be used as a building block in the synthesis of various pharmaceuticals, including antitumor agents and anti-inflammatory drugs. Additionally, 5-Chloro-6-hydroxynicotinoyl chloride has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
117027-74-4 |
|---|---|
Nom du produit |
5-Chloro-6-hydroxynicotinoyl chloride |
Formule moléculaire |
C6H3Cl2NO2 |
Poids moléculaire |
192 g/mol |
Nom IUPAC |
5-chloro-6-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(5(8)10)2-9-6(4)11/h1-2H,(H,9,11) |
Clé InChI |
DXPAQTUPQVXLTE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1C(=O)Cl)Cl |
SMILES canonique |
C1=C(C(=O)NC=C1C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)



